5-Amino-4-iodo-2-methylphenol
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Overview
Description
5-Amino-4-iodo-2-methylphenol is a compound with the molecular formula C7H8INO. It has a molecular weight of 249.05 . The compound appears as a reddish-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 . This indicates the presence of an iodine atom, a methyl group, and an amino group on the phenol ring.Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.05 . It is a reddish-brown solid . It should be stored at a temperature between 0-5°C .Scientific Research Applications
Proteasome Inhibition and Cancer Treatment
- Study on Pyrazolone-enamines and Cancer Cells : A study involving pyrazolone-enamines synthesized from compounds including 5-amino-2-methylphenol, a derivative of 5-Amino-4-iodo-2-methylphenol, showed strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds were found to inhibit the activity of human cancer cellular 20S proteasome, suggesting potential in cancer treatment (Yan et al., 2015).
Synthesis of Dihydrophenoxazinone Compounds
- Hemoglobin Reactions and Dihydrophenoxazinone Synthesis : Research has shown that 2-amino-4-methylphenol, closely related to this compound, can react with human hemoglobin to form dihydrophenoxazinone compounds. This process involves oxidative condensation, which could be relevant in understanding biochemical reactions and potential drug synthesis (Tomoda et al., 1991; Tomoda et al., 1992).
Antitumor Activities
- Antitumor Activity of Phenoxazine Compounds : A study reported that a phenoxazine compound synthesized from a reaction involving 2-amino-5-methylphenol exhibited antitumor activity against human B cell and T cell lymphoblastoid cell lines. The compound caused both apoptosis and necrosis, highlighting its potential in cancer therapy (Koshibu-Koizumi et al., 2002).
Spectral and Structural Analysis
- Spectral and Structural Studies : Several studies have been conducted on derivatives of this compound, focusing on their spectral, structural, and quantum chemical properties. These studies are crucial for understanding the physical and chemical characteristics of these compounds, which is important for their application in various scientific fields (Gözel et al., 2014; Kathawate et al., 2014; Rafique et al., 2022).
Radioiodinated Ligands and Imaging
- Synthesis of Radioiodinated Ligands : Research has explored the synthesis of radioiodinated ligands involving 4-amino and 2-methylphenol derivatives for potential application in γ-emission tomography, a technique used in medical imaging (Mertens et al., 1994).
Antiviral Applications
- Antiviral Activity Against Poliovirus : A study on 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, synthesized from 2-amino-5-methylphenol, demonstrated antiviral activity against poliovirus, suggesting potential applications in antiviral therapies (Iwata et al., 2003).
Safety and Hazards
The safety data sheet for a related compound, 4-Iodo-2-methylphenol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-amino-4-iodo-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQYXWJLWCWTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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